molecular formula C31H36N2O11 B12811841 5(8H)-Naphthacenone, 7,9,10,12-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-12-imino-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- CAS No. 89164-71-6

5(8H)-Naphthacenone, 7,9,10,12-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-12-imino-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)-

Cat. No.: B12811841
CAS No.: 89164-71-6
M. Wt: 612.6 g/mol
InChI Key: HPZCCJXRTVUZHT-UHFFFAOYSA-N
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Description

5(8H)-Naphthacenone, 7,9,10,12-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-12-imino-1-methoxy-10-((2,3,6-trideoxy-3-(4-morpholinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- is a complex organic compound with a multifaceted structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxyl, imino, methoxy, and morpholinyl groups. Its unique structure lends itself to a variety of chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthacenone core. This core is then functionalized through a series of reactions, including hydroxylation, acetylation, and imination. The final step involves the attachment of the morpholinyl-lyxo-hexopyranosyl group, which is achieved through glycosylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the imino group can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its hydroxyl and imino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholinyl group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: Shares a similar naphthacenone core but differs in its functional groups.

    Doxorubicin: Another naphthacenone derivative with distinct functional groups and biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

CAS No.

89164-71-6

Molecular Formula

C31H36N2O11

Molecular Weight

612.6 g/mol

IUPAC Name

6,8,11-trihydroxy-8-(2-hydroxyacetyl)-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one

InChI

InChI=1S/C31H36N2O11/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32/h3-5,14,17,19,21,27,32,34,36,38-40H,6-13H2,1-2H3

InChI Key

HPZCCJXRTVUZHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Origin of Product

United States

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